1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea
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Overview
Description
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a methoxyphenyl group and a morpholinoethyl group attached to the thiourea core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea typically involves the reaction of 3-methoxyaniline with 2-chloroethylmorpholine in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale synthesis with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
Scientific Research Applications
1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxyphenyl)-3-(2-piperidinoethyl)thiourea
- 1-(3-Methoxyphenyl)-3-(2-pyrrolidinoethyl)thiourea
Comparison
Compared to its analogs, 1-(3-Methoxyphenyl)-3-(2-morpholinoethyl)thiourea exhibits unique properties due to the presence of the morpholinoethyl group. This group can enhance the compound’s solubility, stability, and biological activity. Additionally, the morpholino group can influence the compound’s interaction with biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-18-13-4-2-3-12(11-13)16-14(20)15-5-6-17-7-9-19-10-8-17/h2-4,11H,5-10H2,1H3,(H2,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYJAKTYUADPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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